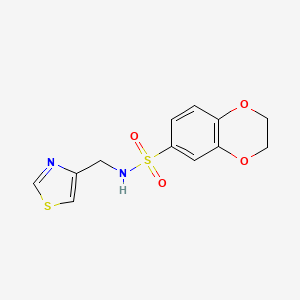![molecular formula C20H23FN4O3 B7542485 4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide](/img/structure/B7542485.png)
4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide, also known as ML352, is a compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor of the enzyme N-myristoyltransferase 1 (NMT1), which plays a crucial role in the post-translational modification of proteins. Inhibition of NMT1 by ML352 has been shown to have anti-cancer, anti-viral, and anti-inflammatory effects.
作用机制
4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide inhibits the activity of NMT1, which is responsible for the myristoylation of proteins. Myristoylation is a post-translational modification that involves the addition of a myristoyl group to the N-terminal glycine residue of proteins. This modification is important for the proper localization and function of many proteins, including oncogenic and viral proteins. Inhibition of NMT1 by this compound leads to the mislocalization and degradation of myristoylated proteins, resulting in the inhibition of cancer cell growth, viral replication, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits the activity of NMT1, leading to the mislocalization and degradation of myristoylated oncogenic proteins, such as c-Src and c-Abl. This results in the inhibition of cancer cell growth and proliferation. In viral infections, this compound inhibits the replication of several viruses, including the Zika virus, by targeting host factors required for viral replication. In inflammation, this compound reduces the production of pro-inflammatory cytokines and chemokines, suggesting its potential use as an anti-inflammatory agent.
实验室实验的优点和局限性
One of the main advantages of 4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide is its specificity for NMT1, which makes it a valuable tool for studying the role of myristoylation in various biological processes. However, one limitation of this compound is its relatively low potency, which may require higher concentrations for effective inhibition of NMT1. Additionally, this compound has not been extensively tested in vivo, which limits its potential use as a therapeutic agent.
未来方向
For the study of 4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide include further optimization of its potency and selectivity for NMT1, as well as the development of more effective delivery methods for in vivo studies. Additionally, the potential therapeutic applications of this compound in cancer, viral infections, and inflammation should be further explored in preclinical and clinical studies. Finally, the role of myristoylation in other biological processes, such as neuronal signaling and development, should be investigated using this compound as a tool.
合成方法
The synthesis of 4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide involves a multi-step process that starts with the reaction of 4-fluoro-3-nitrobenzoic acid with 1-(2-methoxyphenyl)piperidin-4-ylamine to form 4-fluoro-3-(1-(2-methoxyphenyl)piperidin-4-ylamino)benzoic acid. This intermediate is then converted to the final product this compound by reaction with isobutyl chloroformate and 1,1'-carbonyldiimidazole.
科学研究应用
4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide has been studied extensively for its potential therapeutic applications in various fields. In oncology, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of NMT1, which is overexpressed in many types of cancer. In viral infections, this compound has been shown to inhibit the replication of several viruses, including the Zika virus, by targeting host factors required for viral replication. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, suggesting its potential use as an anti-inflammatory agent.
属性
IUPAC Name |
4-fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3/c1-28-18-5-3-2-4-17(18)25-10-8-14(9-11-25)23-20(27)24-16-12-13(19(22)26)6-7-15(16)21/h2-7,12,14H,8-11H2,1H3,(H2,22,26)(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNWXUFISTYMJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(CC2)NC(=O)NC3=C(C=CC(=C3)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2-methylpropyl)imidazol-2-yl]thiadiazole-5-carboxamide](/img/structure/B7542410.png)
![4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide](/img/structure/B7542421.png)
![5-methyl-N-[1-[2-[(2-methylphenyl)methylamino]-2-oxoethyl]piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B7542426.png)
![2,5-difluoro-N-[1-(2-methylpropyl)imidazol-2-yl]benzamide](/img/structure/B7542427.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-[1-(2-methylpropyl)imidazol-2-yl]acetamide](/img/structure/B7542435.png)
![3-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]propanamide](/img/structure/B7542441.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-7H-purin-6-amine](/img/structure/B7542451.png)
![3-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7542466.png)
![4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide](/img/structure/B7542468.png)
![2-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7542476.png)
![N,1,3-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxobenzimidazole-5-sulfonamide](/img/structure/B7542495.png)


![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7542506.png)